molecular formula C8H8BrNO B187733 2-bromo-N-methylbenzamide CAS No. 61436-88-2

2-bromo-N-methylbenzamide

Cat. No.: B187733
CAS No.: 61436-88-2
M. Wt: 214.06 g/mol
InChI Key: FKVCJQNPXXXZIE-UHFFFAOYSA-N
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Description

2-Bromo-N-methylbenzamide is an organic compound with the chemical formula C8H8BrNO. It is a white or off-white crystalline solid known for its unique chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-N-methylbenzamide can be synthesized by reacting benzamide with methyl bromide under alkaline conditions. The process involves dissolving benzamide in an alkaline solution, followed by the addition of methyl bromide. The reaction mixture is then subjected to crystallization or extraction to isolate the pure product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted benzamides, while reduction and oxidation reactions produce different reduced or oxidized derivatives .

Scientific Research Applications

2-Bromo-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

  • 2-Bromo-N,N-dimethylbenzamide
  • 2-Bromo-N-ethylbenzamide
  • 2-Bromo-N-propylbenzamide

Comparison: 2-Bromo-N-methylbenzamide is unique due to its specific substitution pattern and the presence of a bromine atom. This makes it more reactive in certain chemical reactions compared to its analogs. The methyl group also influences its physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVCJQNPXXXZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295217
Record name 2-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61436-88-2
Record name 2-Bromo-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61436-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-methylbenzamide
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Record name 61436-88-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100665
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Record name 2-bromo-N-methylbenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID00295217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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